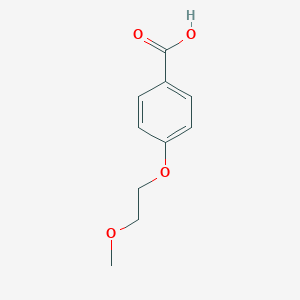
4-(2-Methoxyethoxy)benzoic acid
概要
説明
4-(2-Methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 2-methoxyethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+2-MethoxyethanolCatalyst4-(2-Methoxyethoxy)benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-(2-Methoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The presence of the electron-donating methoxyethoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives, while esterification produces esters of this compound .
科学的研究の応用
4-(2-Methoxyethoxy)benzoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(2-Methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
4-Methoxybenzoic Acid: Similar in structure but lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
4-Ethoxybenzoic Acid: Contains an ethoxy group instead of a methoxyethoxy group, leading to variations in solubility and reactivity.
4-(2-Ethoxyethoxy)benzoic Acid: Similar structure with an ethoxyethoxy group, exhibiting distinct chemical behavior compared to 4-(2-Methoxyethoxy)benzoic acid.
Uniqueness
This compound is unique due to the presence of the methoxyethoxy group, which imparts specific solubility, reactivity, and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
4-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBICPDGCVIUHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424534 | |
| Record name | 4-(2-methoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27890-92-2 | |
| Record name | 4-(2-methoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

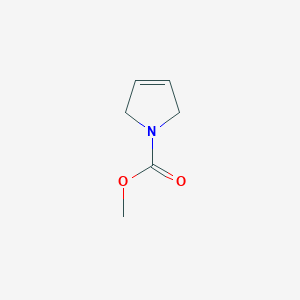
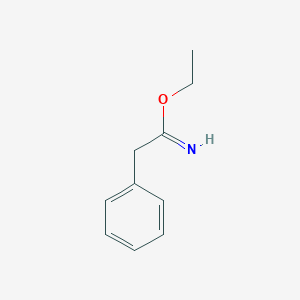
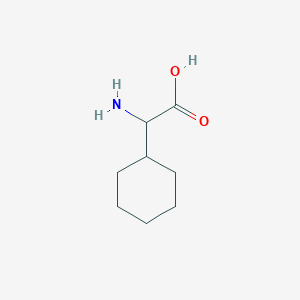
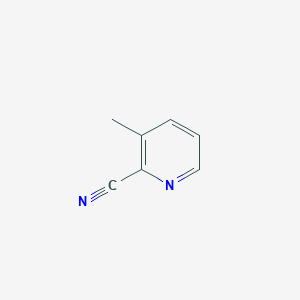

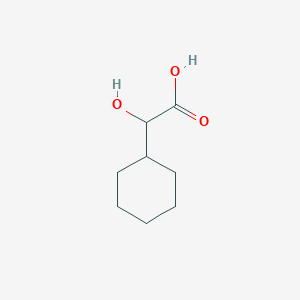
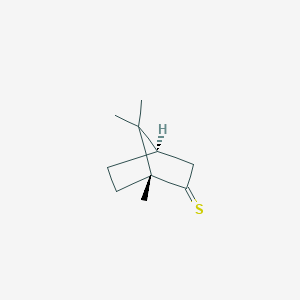
![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
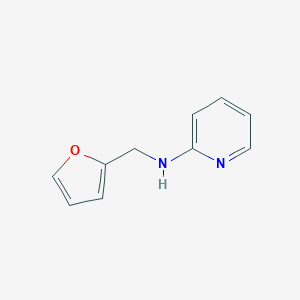
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
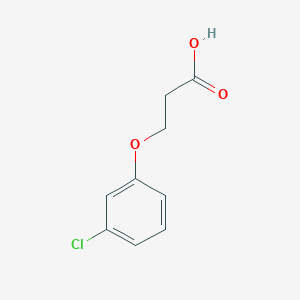
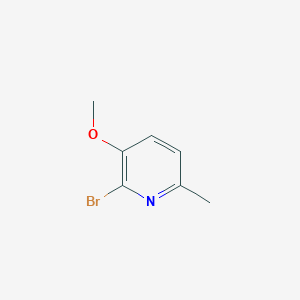
![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)

